![molecular formula C11H15N3 B1491643 6-シクロヘキシル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098023-57-3](/img/structure/B1491643.png)

6-シクロヘキシル-1H-イミダゾ[1,2-b]ピラゾール

説明

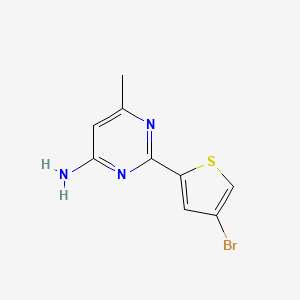

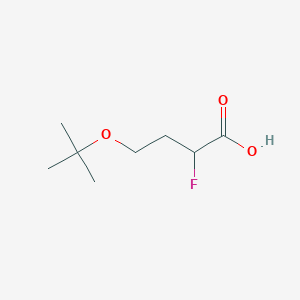

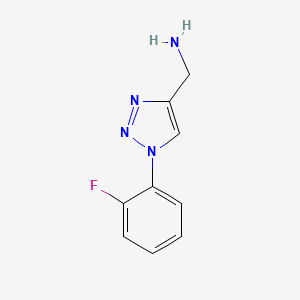

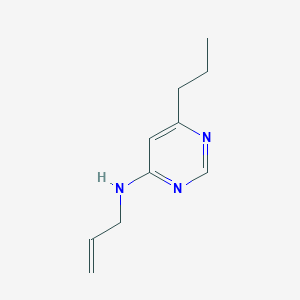

“6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of imidazo[1,2-b]pyrazoles . It has a molecular formula of C11H15N3. This compound is a potential non-classical isostere of indole .

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazoles involves a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . The full functionalization of the 1H-imidazo[1,2-b]pyrazole followed by a SEM-deprotection leads to the tetra-substituted product .

Molecular Structure Analysis

The molecular structure of “6-cyclohexyl-1H-imidazo[1,2-b]pyrazole” consists of a five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .

科学的研究の応用

薬剤溶解性向上

インドール環を1H-イミダゾ[1,2-b]ピラゾールに置換すると、水性媒体における溶解性が著しく向上することが示されています。 これは、効果的な送達のためにより優れた溶解性を必要とする薬剤の製剤を強化するために適用できます .

抗結核活性

イミダゾ[1,2-b]ピラゾール誘導体は、結核菌H37Rv株に対する抗結核活性について合成および評価されています。 これは、新しい抗結核薬の開発における潜在的な用途を示唆しています .

触媒フリー合成

イミダゾ[1,2-a]ピリジンの合成のための溶媒および触媒を使用しない方法が開発されており、これは環境に優しく、費用対効果の高い方法で6-シクロヘキシル-1H-イミダゾ[1,2-b]ピラゾール誘導体の合成に適合させることができます .

多成分反応

イミダゾ[1,2-a]ピリミジンベースのピラン類似体は、ワンポット多成分反応によって合成されています。 この方法は、潜在的な生物活性を有する6-シクロヘキシル-1H-イミダゾ[1,2-b]ピラゾールの新規誘導体を生成するために使用できます .

作用機序

Target of Action

Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been noted for their diverse bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory effects .

Mode of Action

The mode of action of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl (TMP) bases . This is followed by trapping reactions with various electrophiles .

Biochemical Pathways

The 1h-imidazo[1,2-b]pyrazole scaffold is known to interact with various biochemical pathways due to its diverse bioactivities .

Pharmacokinetics

It’s worth noting that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

Result of Action

Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been noted for their diverse bioactivities, suggesting a range of potential molecular and cellular effects .

Action Environment

The solubility of compounds with a 1h-imidazo[1,2-b]pyrazole scaffold in aqueous media suggests that they may be influenced by the polarity of their environment .

実験室実験の利点と制限

One of the main advantages of using 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory settings. However, there are some limitations to its use in laboratory experiments. For example, 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole is not water-soluble, which limits its use in certain types of experiments. Additionally, it can be toxic at high concentrations, so it must be handled with caution.

将来の方向性

The potential applications of 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole are numerous, and there are many potential future directions for its use. One potential direction is the development of more effective and targeted drugs based on 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole. Additionally, 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole could be used to develop novel methods for the delivery of drugs, such as nanoparticle-based delivery systems. Additionally, 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole could be used to develop more effective and targeted treatments for diseases such as cancer and Alzheimer's disease. Finally, 6-cyclohexyl-1H-imidazo[1,2-b]pyrazole could be used in the development of new materials, such as catalysts and polymers, with potential applications in a variety of fields.

特性

IUPAC Name |

6-cyclohexyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h6-9,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEWBQZSSSFOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=NC=CN3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)